Lipophilicity Comparison: (E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide vs. N-(2-methylphenyl)-2,3-diphenylacrylamide (Positional Isomer)
The 3,4-dimethyl substitution on the anilide ring of the target compound produces a higher predicted LogP compared to the 2-methyl positional isomer. (E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide has a predicted LogP of 5.96 , whereas N-(2-methylphenyl)-2,3-diphenylacrylamide (MLS000573403, CID 5661263) shows a lower predicted LogP reflecting the reduced hydrophobic contribution of a single ortho-methyl group [1]. This differential lipophilicity directly impacts compound partitioning in biological membranes, protein binding, and assay compatibility in cell-based systems [1].
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.96 |
| Comparator Or Baseline | N-(2-methylphenyl)-2,3-diphenylacrylamide (MLS000573403): LogP estimated lower; not explicitly quantified in the same source but structurally rationalized by one fewer methyl group |
| Quantified Difference | Structurally derived LogP differential; precise magnitude not cross-validated in a single study |
| Conditions | In silico prediction (Hit2Lead / ACD/Labs-based estimation) |
Why This Matters
Procurement decisions for lipophilicity-sensitive screens (e.g., membrane permeability assays, CNS-targeted panels) must account for this LogP difference, as the 2-methyl isomer may exhibit different non-specific binding and cellular distribution profiles.
- [1] BindingDB Entry BDBM77454: (E)-N-(2-methylphenyl)-2,3-diphenylacrylamide (MLS000573403). https://www.bindingdb.org (accessed 2026-04-25). View Source
